molecular formula C10H21NO7 B7907930 (2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Cat. No. B7907930
M. Wt: 267.28 g/mol
InChI Key: FZNCGRZWXLXZSZ-TWZKZPNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is a useful research compound. Its molecular formula is C10H21NO7 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemistry : The study by Valente et al. (2009) discusses the synthesis and chemistry of cyclohexane-1,2,3,4-tetraols, focusing on the selective dihydroxylation and reduction of peroxide bonds to create compounds with specific stereochemistry. This method has potential applications in synthesizing natural products and other complex organic molecules (Valente, Avery, Taylor, & Tiekink, 2009).

  • Structural Design and Synthesis : Moldovan et al. (2015) report on the design and synthesis of novel trispiro-dendritic melamines, which incorporate serinolic units. These compounds, derived from amino-1,3-dioxanes and 2-aminopropane-1,3-diols, showcase the versatility in constructing complex molecules with potential for various applications, including pharmaceuticals (Moldovan, Nagy, Lameiras, Antheaume, Sacalis, & Darabantu, 2015).

  • Clathrate Formation and Selectivity : Barton et al. (2015) explored the formation of clathrates using TETROL, a compound related to cyclohexane-1,2,3,4-tetrol. This study highlights the unique selectivity and inclusion properties of such compounds, which could be useful in molecular recognition and separation processes (Barton, Caira, Hosten, Mccleland, & Weitz, 2015).

  • Biomedical Applications : Brannigan, Walder, and Dove (2016) investigated the use of serinol-based extenders in synthesizing thermoplastic poly(ester–urethane)s. This research is significant for biomedical engineering, as these materials can be made more biodegradable and nontoxic (Brannigan, Walder, & Dove, 2016).

  • Chemical Reactions and Synthesis : Mostovich et al. (2011) studied the reactions of aliphatic bis(hydroxylamines) with carbonyl compounds, leading to the formation of five-membered heterocyclic rings. This research contributes to the understanding of the synthesis of nitronylnitroxide radicals and other heterocyclic compounds (Mostovich, Mazhukin, Rybalova, & Ras, 2011).

  • Natural Product Isolation and Activity : Hou et al. (2017) isolated new polyol monoterpenes from Chenopodium ambrosioides, including cyclohexane-1,2,3,4-tetrol derivatives. These compounds were evaluated for anti-inflammatory activity, suggesting potential medicinal applications (Hou, Li, Huang, Li, Lu, Tian, Ruan, & Li, 2017).

properties

IUPAC Name

(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7?,8?,9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-TWZKZPNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(C([C@@H](C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Reactant of Route 2
Reactant of Route 2
(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Reactant of Route 3
(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Reactant of Route 4
(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Reactant of Route 5
(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Reactant of Route 6
(2S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

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